![molecular formula C16H19NO2 B5525510 4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine](/img/structure/B5525510.png)
4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine
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Overview
Description
4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylamine with diethyl malonate in the presence of a base, followed by cyclization with formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzoxazine ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoxazines.
Scientific Research Applications
4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine
- 4,4-Diethyl-2-(thiophen-2-yl)-1,2-dihydro-3,1-benzoxazine
- 4,4-Diethyl-2-(pyridin-2-yl)-1,2-dihydro-3,1-benzoxazine
Uniqueness
4,4-Diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine is unique due to the presence of both diethyl and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,4-diethyl-2-(furan-2-yl)-1,2-dihydro-3,1-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-3-16(4-2)12-8-5-6-9-13(12)17-15(19-16)14-10-7-11-18-14/h5-11,15,17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYWANPSVRIDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=CO3)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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